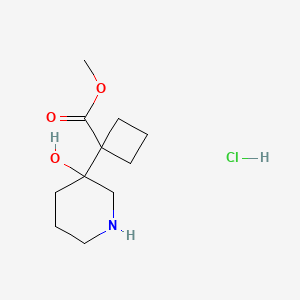![molecular formula C13H13N5S B2952902 6-(Isopropylthio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 893123-50-7](/img/structure/B2952902.png)
6-(Isopropylthio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Isopropylthio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, also known as ITTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ITTP belongs to the class of triazolopyridazine compounds and has shown promising results in various biological studies.
Wissenschaftliche Forschungsanwendungen
Antihistaminic and Anti-inflammatory Activity
A study by Gyoten et al. (2003) explored the synthesis of triazolo[4,3-b]pyridazine derivatives and their potential as antihistaminic agents with the ability to inhibit eosinophil infiltration. One compound, TAK-427, was identified as having both antihistaminic and anti-inflammatory activities and is undergoing clinical trials for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Cardiovascular Applications
Sato et al. (1980) researched 1,2,4-triazolo[1,5-a]pyrimidines, closely related to triazolo[4,3-b]pyridazine, and their derivatives for potential cardiovascular benefits. The study identified compounds with significant coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Anti-Diabetic Drug Development
Bindu et al. (2019) investigated a series of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic drugs. These compounds showed promising Dipeptidyl peptidase-4 (DPP-4) inhibition, essential for managing diabetes (Bindu et al., 2019).
Structural and Computational Chemistry
Sallam et al. (2021) synthesized and characterized 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. The study focused on its structural analysis using density functional theory calculations, providing insights into the molecular structure and intermolecular interactions of similar compounds (Sallam et al., 2021).
Antimicrobial Activity
Raval and Desai (2005) synthesized N (2-methyl-7-aryl-8-cyano-(1,2,4) triazolo (1,5-a) pyridin-5-yl) phenothiazines, which demonstrated significant antibacterial and antifungal activities, indicating the potential of triazolo[4,3-b]pyridazine derivatives in antimicrobial treatments (Raval & Desai, 2005).
Antiviral Applications
Shamroukh and Ali (2008) explored the anti-HAV (Hepatitis-A virus) activity of newly synthesized triazolo[4,3-b]pyridazine derivatives, identifying compounds with promising antiviral properties against HAV (Shamroukh & Ali, 2008).
Anticonvulsant Properties
Moreau et al. (1994) investigated the anticonvulsant properties of new benzylpyridazine derivatives, including triazolopyridazines. The study found that certain compounds effectively prevented seizures, suggesting the utility of triazolo[4,3-b]pyridazine derivatives in treating epilepsy (Moreau et al., 1994).
Eigenschaften
IUPAC Name |
6-propan-2-ylsulfanyl-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-9(2)19-12-7-6-11-15-16-13(18(11)17-12)10-5-3-4-8-14-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYVLEVLNGGWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2952821.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2952824.png)

![4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2952827.png)
![Ethyl 5-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2952830.png)

![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate](/img/structure/B2952833.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2952834.png)

![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)


